6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride
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Overview
Description
6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is a chemical compound with the molecular formula C9H10BrClN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-ethyl-1,3-benzothiazole, is brominated using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces a bromine atom at the 6-position of the benzothiazole ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions, such as elevated temperature and pressure, to introduce the amino group at the 2-position.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-ethyl-1,3-benzothiazol-2-amine hydrochloride
- 6-Fluoro-4-ethyl-1,3-benzothiazol-2-amine hydrochloride
- 6-Methyl-4-ethyl-1,3-benzothiazol-2-amine hydrochloride
Uniqueness
6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain proteins. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
6-bromo-4-ethyl-1,3-benzothiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2S.ClH/c1-2-5-3-6(10)4-7-8(5)12-9(11)13-7;/h3-4H,2H2,1H3,(H2,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIPGHMRWNVGOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)SC(=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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